molecular formula C24H26N6O4S B2869676 4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide CAS No. 922017-25-2

4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide

Cat. No.: B2869676
CAS No.: 922017-25-2
M. Wt: 494.57
InChI Key: NQXFELJNMAIONH-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a heterocyclic small molecule characterized by:

  • A pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic system known for its role in kinase inhibition and nucleotide mimicry .
  • A 3-methylbenzyl substituent at position 5 of the pyrimidine ring, which may enhance lipophilicity and target binding.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S/c1-17-5-4-6-18(13-17)15-29-16-26-22-21(24(29)32)14-27-30(22)12-11-25-23(31)19-7-9-20(10-8-19)35(33,34)28(2)3/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXFELJNMAIONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the benzamide and dimethylsulfamoyl groups. Common reagents and conditions include:

    Formation of Pyrazolopyrimidine Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzamide Group: This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine

In medicinal chemistry, compounds with similar structures have been investigated for their potential as therapeutic agents, including anti-inflammatory, anticancer, and antiviral activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Example Compound (): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Core: Retains the pyrazolo[3,4-d]pyrimidinone system but incorporates a chromen-2-yl group instead of the 3-methylbenzyl substituent.
  • Melting point (175–178°C) and molecular weight (589.1 g/mol) are higher than the target compound’s estimated values .

LY231514 ():
A pyrazolo[3,4-d]pyrimidine analogue with a pyrrolo[2,3-d]pyrimidine core .

  • However, reduced solubility compared to the target compound’s dimethylsulfamoyl group is likely .

Substituent Effects

Sulfonamide Derivatives (): N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide

  • Key Difference: Simple sulfonamide without the dimethylsulfamoyl group.
  • Impact: The dimethylsulfamoyl group in the target compound may improve solubility and membrane permeability due to its polar nature .

Fluorinated Analogues ():
Fluorine atoms in chromen-2-yl or pyrimidine rings (e.g., 5-fluoro substituents) enhance metabolic stability and electron-withdrawing effects. The target compound lacks fluorine but includes a 3-methylbenzyl group , balancing lipophilicity and steric effects .

Linker and Side Chain Variations

Ethyl vs. Methyl Linkers ():
N-(1-{(2R,4S,5S)-5-[Bis-(4-methoxy-phenyl)-phenyl-methylsulfanylmethyl]-4-hydroxy-tetrahydro-furan-2-yl}-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide (38)

  • Linker: A rigid tetrahydrofuran linker vs. the target compound’s flexible ethyl chain.
  • Impact: The ethyl chain in the target compound may allow better conformational adaptability for target binding .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C20H24N6O3SC_{20}H_{24}N_{6}O_{3}S. Its structure features a dimethylsulfamoyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are significant for its biological interactions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results in inhibiting various cancer cell lines. A study demonstrated that such compounds can inhibit FLT3 and CDK kinases, which are crucial in the proliferation of certain leukemia cells. The specific compound may also exhibit similar mechanisms due to its structural analogies with known inhibitors .

Enzyme Inhibition

The compound is hypothesized to interact with several metabolic enzymes. Notably, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are important targets in neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive function .

The proposed mechanism involves binding to the active sites of target enzymes or receptors. Molecular docking studies suggest that the compound may bind effectively at both the catalytic and peripheral sites of AChE and BuChE. This dual binding capability could enhance its inhibitory effects compared to other compounds that target only one site .

Study 1: Antitumor Efficacy

In a recent study, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The results indicated that compounds with similar sulfamoyl modifications exhibited IC50 values in the low micromolar range against various tumors. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry assays .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of related compounds against neurotoxic agents. The study found that these compounds could significantly reduce neuronal death induced by oxidative stress in vitro. This suggests that the compound may have therapeutic potential in treating neurodegenerative diseases .

Data Table: Biological Activity Overview

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
AnticancerVarious human cancer cell lines<10
AChE InhibitionHuman AChE0.038
BuChE InhibitionHuman BuChE0.024

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